B600492 Ipecac syrup CAS No. 8012-96-2

Ipecac syrup

Número de catálogo: B600492
Número CAS: 8012-96-2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipecac syrup is a medicinal compound derived from the dried rhizome and roots of the ipecacuanha plant (Carapichea ipecacuanha). Historically, it has been used as an expectorant in low doses and as a rapid-acting emetic in higher doses. The primary active ingredients in this compound are the alkaloids emetine and cephaeline . It was once widely used to induce vomiting in cases of accidental poisoning, but its use has declined due to the availability of more effective treatments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ipecac syrup is typically prepared through the alcohol extraction of the ipecacuanha plant’s roots and rhizomes. The extract is then mixed with glycerin, sugar (syrup), and methylparaben to create the final product .

Industrial Production Methods: The industrial production of this compound involves the following steps:

Análisis De Reacciones Químicas

Types of Reactions: Ipecac syrup undergoes various chemical reactions, primarily involving its active alkaloids, emetine, and cephaeline. These reactions include:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Historical Context and Current Use

Historically, ipecac syrup was widely used in emergency medicine for gastrointestinal decontamination following toxic ingestion. Its primary application was to induce vomiting to prevent the absorption of harmful substances. However, recent studies have questioned its efficacy and safety, leading to a decline in its use in clinical settings.

Key Findings from Literature

  • Efficacy in Poisoning : A systematic review indicated that this compound does not significantly improve outcomes for patients with acute poisoning compared to other methods like activated charcoal. Studies showed variable recovery rates of ingested substances depending on the timing of administration .
  • Safety Concerns : Reports have emerged highlighting the risks associated with this compound, including cases of misuse for weight loss and instances of severe toxicity leading to hospitalization .

Efficacy of this compound

A variety of clinical studies have assessed the efficacy of this compound in different contexts:

  • Timing of Administration : Research indicates that the effectiveness of this compound decreases significantly if administered more than 30 minutes after ingestion. In one study, mean recovery rates were 59% when given at 30 minutes post-ingestion .
  • Comparison with Activated Charcoal : In a randomized controlled trial involving 876 patients, no significant differences were observed between those treated with this compound followed by activated charcoal versus those who received only activated charcoal .
StudyTimingMean Recovery Rate
Study A5 min83%High efficacy when administered promptly
Study B30 min59%Decreased efficacy; not recommended for delayed administration
Study C60 min44%Ineffective; alternative treatments preferred

Case Studies

  • Case of this compound Poisoning : A notable case reported a death attributed to this compound poisoning when used improperly for weight loss. This incident underscores the potential dangers associated with unsupervised use .
  • Expired this compound : A study evaluating expired this compound found no significant difference in emesis rates compared to unexpired syrup, suggesting that even expired formulations retain some efficacy .

Recommendations and Guidelines

Given the evolving understanding of this compound's applications, several organizations have issued guidelines:

  • The American Academy of Clinical Toxicology has recommended against routine use of this compound for poisonings due to lack of evidence supporting its benefits over other treatments like activated charcoal .
  • The European Association of Poison Centres emphasizes that while ipecac may still have limited applications in specific cases, its overall use should be approached with caution.

Mecanismo De Acción

The emetic components of ipecac syrup, emetine, and cephaeline, act both centrally and locally to induce vomiting. They irritate the stomach lining and chemically stimulate the chemoreceptor trigger zone in the medulla oblongata, leading to the emetic response . This dual action makes this compound effective in inducing vomiting quickly.

Comparación Con Compuestos Similares

Uniqueness of Ipecac Syrup: this compound’s uniqueness lies in its dual action as both a local irritant and a central stimulant of the chemoreceptor trigger zone. This makes it a rapid and effective emetic, although its use has declined due to the availability of safer and more effective alternatives .

Actividad Biológica

Ipecac syrup, derived from the roots of the ipecacuanha plant, is primarily known for its emetic properties, which induce vomiting. This compound contains two major alkaloids: emetine and cephaeline , both of which play significant roles in its biological activity. This article explores the mechanisms of action, pharmacokinetics, clinical applications, and case studies related to this compound.

The emetic effects of this compound are primarily mediated through its interaction with various receptors in the gastrointestinal system and central nervous system. Key findings include:

  • 5-HT Receptor Involvement : Research indicates that this compound stimulates 5-HT (serotonin) receptors, particularly the 5-HT3 and 5-HT4 subtypes. In studies conducted on ferrets, administration of ondansetron (a 5-HT3 antagonist) effectively prevented emesis induced by ipecac, suggesting a crucial role for these receptors in the emetic response .
  • Direct Mucosal Stimulation : this compound is believed to cause direct irritation of the gastric mucosa, which triggers the vomiting reflex. This local effect is enhanced by the systemic absorption of its alkaloids .
  • Vagal Afferent Activation : Ipecac has been shown to increase activity in abdominal vagal afferent pathways, further contributing to its emetic action. This mechanism may also involve an increase in intestinal serotonin release .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Absorption and Distribution : Following oral administration, emetine concentrations in tissues such as the lungs can be significantly higher than in plasma—up to 294 times higher at 24 hours post-administration. This suggests potential therapeutic uses beyond emesis, particularly in respiratory infections .
  • Elimination : The half-life and metabolic pathways of emetine and cephaeline are still under investigation but are critical for understanding their safety profiles and potential toxicity.

Clinical Applications

This compound has historically been used for:

  • Poisoning Management : It is employed in cases of acute poisoning to induce vomiting as a means of preventing toxin absorption. However, recent guidelines have shifted towards more cautious use due to concerns regarding its efficacy and safety .
  • Research into Antiviral Properties : Emerging studies suggest that emetine may have antiviral effects against coronaviruses, highlighting a need for further investigation into its potential as an antiviral agent .

Case Studies

Several clinical studies have documented the efficacy and safety of this compound:

  • Concurrent Use with Activated Charcoal : A study involving ten overdose patients demonstrated that administering ipecac followed by activated charcoal preserved the emetic response while allowing for early intervention with charcoal. Patients experienced an average of 3.7 emetic episodes within approximately 14 minutes post-administration .
  • Toxicity Observations : Despite its historical use, there are reports indicating adverse effects associated with this compound, including prolonged vomiting and potential aspiration pneumonia. These findings have led to a reevaluation of its role in clinical practice .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Finding
Major AlkaloidsEmetine, Cephaeline
Primary MechanismStimulation of 5-HT3 and 5-HT4 receptors
Tissue Concentration (Lungs)Up to 294 times higher than plasma at 24 hours
Average Emetic Episodes3.7 episodes in clinical study
Time to EmesisAverage onset at 13.8 minutes post-ipecac administration

Propiedades

Número CAS

8012-96-2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.